Daprodustat Bishydroxylated Metabolite
Description
Properties
Molecular Formula |
C19H27N3O8 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-[[4-hydroxy-1,3-bis(4-hydroxycyclohexyl)-2,6-dioxopyrimidine-5-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C19H27N3O8/c23-12-5-1-10(2-6-12)21-17(28)15(16(27)20-9-14(25)26)18(29)22(19(21)30)11-3-7-13(24)8-4-11/h10-13,23-24,28H,1-9H2,(H,20,27)(H,25,26) |
InChI Key |
TVKUESBHMRAOSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N2C(=C(C(=O)N(C2=O)C3CCC(CC3)O)C(=O)NCC(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of daprodustat involves multiple steps, starting from malonic acid as a raw material. The process includes a Biginelli reaction, followed by saponification and other reactions
Industrial Production Methods
Industrial production of daprodustat involves large-scale chemical synthesis under controlled conditions. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The production of its metabolites, including the bishydroxylated form, occurs naturally in the body and is studied through pharmacokinetic analyses .
Chemical Reactions Analysis
Types of Reactions
Daprodustat bishydroxylated metabolite undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Possible in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions, often in aqueous or organic solvents.
Major Products
The major products formed from these reactions include various hydroxylated and reduced forms of the original compound, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Daprodustat Bishydroxylated Metabolite is a metabolite of Daprodustat, a hypoxia-inducible factor (HIF)-prolyl hydroxylase inhibitor . Daprodustat, sold under the brand name Duvroq, is a medication used to treat anemia caused by chronic kidney disease .
Scientific Research Applications
- Drug Metabolism Studies In drug metabolism studies in horses, a nontargeted analysis using liquid chromatography coupled with high-resolution mass spectrometry with data-dependent acquisition (DDA) has become increasingly popular for rapid identification of potential biomarkers in post-administration biological samples .
- Expanding DDA Coverage The research team assessed the possibility of expanding DDA coverage for the identification of drug metabolites by applying intelligently created exclusion lists (ELs) comprised of a set of chemical backgrounds and endogenous substances .
- Model Compound Daprodustat was used as a model compound because of its relatively lower administration dose compared to other hypoxia-inducible factor stabilizers and the high demand in the detection sensitivity of its metabolites at the anticipated lower concentrations .
- Metabolite Identification After applying the ELs, the entire DDA process could efficiently identify both major and minor metabolites in a single run, while excluding 67.7-99.0% of the interfering peaks. This resulted in a much higher chance of triggering DDA to cover the analytes of interest . This approach successfully identified 21 metabolites of daprodustat and established the metabolic pathway .
Mechanism of Action
The mechanism of action of daprodustat bishydroxylated metabolite involves the inhibition of hypoxia-inducible factor prolyl hydroxylase. This inhibition leads to the stabilization of hypoxia-inducible factor, which in turn increases the production of erythropoietin, a hormone that stimulates red blood cell production. The molecular targets include prolyl hydroxylase enzymes and pathways involved in erythropoiesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacokinetic and Metabolic Profile
Daprodustat’s bishydroxylated metabolite differs from metabolites of other HIF-PHIs and erythropoiesis-stimulating agents (ESAs) in key aspects:
Metabolic Stability and Detection
- The bishydroxylated metabolite of daprodustat shares chromatographic retention times (e.g., ~8.68 min) with metabolites of other compounds like LGD-4033 (a non-steroidal selective androgen receptor modulator), but its mass-to-charge ratio (m/z 369.0679) and metabolic pathways differ .
Q & A
Q. Basic Research Focus
- Methodology : Use liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with optimized chromatographic conditions (e.g., C-18 reverse-phase columns, gradient elution with ammonium acetate and acetonitrile) to separate the metabolite from parent drug and other isomeric species. Synthesize authentic reference standards to confirm retention time (RT) and fragmentation patterns. Monitor for in-source fragmentation artifacts by comparing pre- and post-administration samples and using extracted ion chromatograms (EICs) for m/z 351.0574 and 369.0679 .
- Key Data : In post-administration samples, the bishydroxylated metabolite (L-M6) showed the highest relative abundance in blood plasma (bp) and serum filtrate (sf), peaking at 48 h before declining .
What experimental strategies mitigate artifacts like in-source fragmentation when analyzing bishydroxylated metabolites?
Q. Advanced Research Focus
- Methodology :
- Chromatographic Optimization : Adjust mobile phase composition and column temperature to resolve co-eluting metabolites (e.g., L-M5-a vs. L-M6 in Table 3 of ).
- HRMS Confirmation : Use high-resolution mass spectrometry to distinguish isotopic patterns and exact mass-to-charge ratios.
- Controlled Sample Handling : Avoid urine contamination in bp/sf samples, as unconjugated metabolites from urine can skew abundance measurements .
- Reference Standards : Validate findings with in-house synthesized metabolites to rule out artifactual signals .
How do CYP2C8 polymorphisms affect the formation kinetics of the bishydroxylated metabolite?
Q. Advanced Research Focus
- Methodology : Conduct population pharmacokinetic (POP-PK) modeling using NONMEM to incorporate covariates like CYP2C8 genotype, body weight, and glomerular filtration rate (GFR). A two-compartment model for daprodustat and one-compartment model for metabolites can quantify clearance (CLMx/F) variations. Include pharmacogenetic (PGx) data for CYP2C8 and BCRP transporters to predict inter-individual variability .
- Key Insight : In vitro studies indicate CYP2C8 is the primary enzyme responsible for daprodustat metabolism, contributing to 40% of circulating metabolites .
What role does the bishydroxylated metabolite play in Daprodustat’s pharmacodynamic effects?
Q. Basic Research Focus
- Methodology : Correlate metabolite exposure (AUC, Cmax) with pharmacodynamic markers like erythropoietin (EPO) levels, hemoglobin response, and hepcidin suppression. Use longitudinal sampling (e.g., 24–72 h post-dose) to track metabolite persistence, as L-M6 intensities peak at 48 h .
- Key Data : In phase III trials (ASCEND-ND/D), daprodustat maintained hemoglobin levels without increasing cardiovascular risk, suggesting metabolites contribute to sustained HIF stabilization .
How should researchers design longitudinal studies to assess metabolite accumulation in chronic kidney disease (CKD) patients?
Q. Advanced Research Focus
- Methodology :
- Sampling Schedule : Collect serial bp, sf, and urine samples over ≥72 h to capture metabolite kinetics (e.g., L-M6 peaks at 48 h) .
- Covariate Adjustment : Account for dialysis status, body weight, and GFR in POP-PK models, as these significantly alter metabolite clearance .
- Multi-Matrix Analysis : Include urine to track unconjugated metabolites, which are excreted renally (21.4% of dose) and may re-enter circulation .
What analytical techniques differentiate isomeric metabolites of Daprodustat?
Q. Basic Research Focus
- Methodology : Combine ion mobility spectrometry (IMS) with LC-HRMS to resolve structurally similar isomers. For example, distinguish bishydroxylated L-M6 from trihydroxylated metabolites using collision cross-section (CCS) values. Validate with synthetic isomers and EICs for specific m/z signals .
- Pitfall Avoidance : Avoid reliance on RT alone; L-M5-a and L-M6 co-elute at 8.68 min but differ in fragmentation patterns .
How can population pharmacokinetic models elucidate parent-metabolite relationships in non-dialysis vs. dialysis patients?
Q. Advanced Research Focus
- Methodology : Apply a two-stage modeling approach:
- Fit parent drug (daprodustat) data to a two-compartment model with first-order absorption.
- Use post hoc parameter estimates to drive metabolite models, incorporating covariates like dialysis modality and OATP inhibitors.
- Key Insight : Dialysis reduces metabolite exposure due to enhanced clearance, necessitating dose adjustments in hemodialysis-dependent patients .
What statistical approaches validate metabolite quantification in multi-center clinical trials?
Q. Advanced Research Focus
- Methodology :
- Goodness-of-Fit (GoF) : Use visual predictive checks (VPCs) and residual plots to confirm model accuracy.
- Sensitivity Analysis : Test covariate impact (e.g., CYP2C8 inhibitors) on metabolite AUC variability.
- Bootstrap Validation : Resample datasets to estimate confidence intervals for CLMx/F and volume of distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
